![molecular formula C12H15NO3 B2544574 1-(Cyclohexyloxy)-4-nitrobenzene CAS No. 5493-73-2](/img/structure/B2544574.png)
1-(Cyclohexyloxy)-4-nitrobenzene
Overview
Description
Scientific Research Applications
Ultrasound-Assisted Preparation of Nitro Aromatic Ethers
Research conducted by Harikumar and Rajendran (2014) focused on the preparation of 1-butoxy-4-nitrobenzene, a compound closely related to 1-(Cyclohexyloxy)-4-nitrobenzene, using ultrasound-assisted organic solvent conditions. They utilized a multi-site phase-transfer catalyst for this synthesis, highlighting the enhanced efficiency of the reaction under ultrasound irradiation compared to traditional methods. This technique could be applicable to the synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene and related compounds (Harikumar & Rajendran, 2014).
Gold-Catalyzed Synthesis of Azacyclic Compounds
Jadhav et al. (2011) reported a gold-catalyzed stereoselective synthesis of azacyclic compounds from 1-alkynyl-2-nitrobenzenes, which are structurally similar to 1-(Cyclohexyloxy)-4-nitrobenzene. The core structures of the resulting products were constructed through a formal [2 + 2 + 1] cycloaddition involving α-carbonyl carbenoids and nitroso species. This research opens pathways for the synthesis of complex organic structures using nitro aromatic ethers as starting materials (Jadhav, Bhunia, Liao, & Liu, 2011).
Synthesis of Cyclohexanone Oxime from Nitrobenzene
Rubio-Marqués et al. (2014) demonstrated a one-pot synthesis of cyclohexanone oxime from nitrobenzene using palladium and gold nanoparticles on carbon as a catalyst. This study is relevant as it showcases the transformation of nitrobenzene, a chemical relative of 1-(Cyclohexyloxy)-4-nitrobenzene, into useful industrial chemicals, suggesting potential applications in synthesizing derivatives of 1-(Cyclohexyloxy)-4-nitrobenzene (Rubio-Marqués, Hernández‐Garrido, Leyva–Pérez, & Corma, 2014).
Electrochemical Sensing Based on Nitrobenzene Derivatives
Kingsford et al. (2018) explored the use of 1-chloro-4-nitrobenzene, a compound similar to 1-(Cyclohexyloxy)-4-nitrobenzene, for developing highly sensitive electrochemical sensors. They designed a sensor using carbon nanohorns and β-cyclodextrin nanohybrids, demonstrating its efficacy in detecting nitrobenzene derivatives. This suggests potential applications of 1-(Cyclohexyloxy)-4-nitrobenzene in environmental monitoring and analytical chemistry (Kingsford, Qian, Zhang, Yi, & Zhu, 2018).
Gel Sculpture from Simple Organic Salts
Sahoo et al. (2012) synthesized low molecular weight gelators derived from tert-butoxycarbonyl-protected L-amino acids and secondary amines, including dicyclohexylamine, which is related to the cyclohexyl structure in 1-(Cyclohexyloxy)-4-nitrobenzene. These gelators displayed remarkable load-bearing, moldable, and self-healing properties, indicating potential applications in materials science for compounds structurally related to 1-(Cyclohexyloxy)-4-nitrobenzene (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyloxy-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCYGTUBVIJZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyloxy)-4-nitrobenzene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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